1-[4-(Propane-2-sulfonyl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(Propane-2-sulfonyl)piperidin-1-yl]prop-2-en-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-[4-(Propane-2-sulfonyl)piperidin-1-yl]prop-2-en-1-one involves several steps. One common synthetic route includes the reaction of piperidine with propane-2-sulfonyl chloride to form the sulfonylated piperidine intermediate. This intermediate is then reacted with prop-2-en-1-one under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-[4-(Propane-2-sulfonyl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Propane-2-sulfonyl)piperidin-1-yl]prop-2-en-1-one has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-[4-(Propane-2-sulfonyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The sulfonyl group and the piperidine ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[4-(Propane-2-sulfonyl)piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: This compound has a similar piperidine and prop-2-en-1-one structure but with a phenyl group instead of the propane-2-sulfonyl group.
(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: This compound features a thiophene and tolyl group, showcasing different substituents on the prop-2-en-1-one moiety.
The uniqueness of this compound lies in its specific sulfonyl and piperidine functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-propan-2-ylsulfonylpiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-4-11(13)12-7-5-10(6-8-12)16(14,15)9(2)3/h4,9-10H,1,5-8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYXBUQEYDCACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1CCN(CC1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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